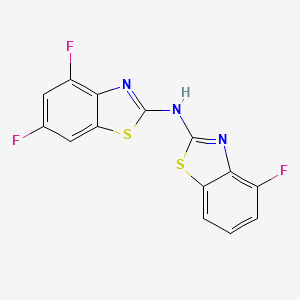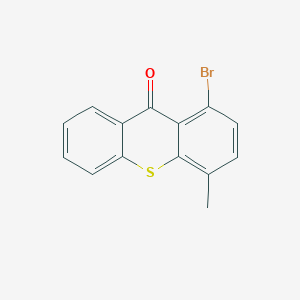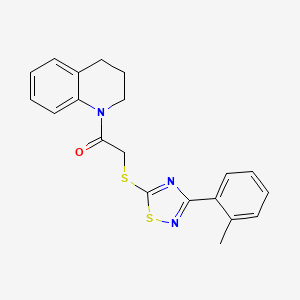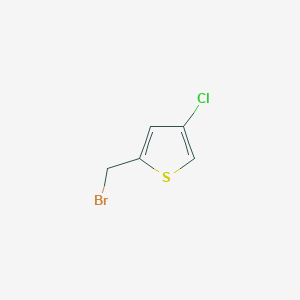
4-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is a chemical compound with the molecular formula C11H12BrNO3S and a molecular weight of 318.19 . It is also known by the synonym Benzamide, 4-bromo-N-(tetrahydro-1,1-dioxido-3-thienyl)- .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide are not explicitly mentioned in the retrieved sources. The molecular formula is C11H12BrNO3S and the molecular weight is 318.19 .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Researchers have synthesized and characterized Ni(II) and Cu(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives. These complexes were studied through elemental analyses, FT-IR, and 1H-NMR spectroscopy, as well as single crystal X-ray diffraction, revealing their molecular structures and the formation of neutral cis-[ML2] metal complexes. This research provides foundational knowledge for the development of novel materials with potential applications in catalysis, material science, and possibly in medical imaging techniques due to their unique structural properties (Binzet et al., 2009).
Antipathogenic Activity
Another study focused on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including acylthioureas and benzamides with various halogen substitutions. These compounds were evaluated for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This research highlights the potential of these derivatives as novel anti-microbial agents with antibiofilm properties, which could lead to the development of new treatments for infections resistant to traditional antibiotics (Limban et al., 2011).
Antifungal and Antibacterial Activity
Further studies have been conducted on the antifungal and antibacterial activities of benzamide derivatives. These compounds have been synthesized and tested for their efficacy against various microbial strains, showing low to moderate antifungal activity. Such research contributes to the ongoing search for more effective and safer antifungal and antibacterial agents, which is crucial in the fight against drug-resistant pathogens (Saeed et al., 2008).
Future Directions
While specific future directions for 4-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide are not mentioned, the study of similar compounds suggests potential areas of interest. For instance, the compound (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide showed potential as an inhibitor of elastase enzyme . This suggests that similar compounds could be studied for their potential biological activities.
properties
IUPAC Name |
4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S2/c13-9-3-1-8(2-4-9)11(16)15-12(19)14-10-5-6-20(17,18)7-10/h1-4,10H,5-7H2,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJTNORRXFPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)


![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-4-pyrrol-1-ylpyridine-2-carboxamide](/img/structure/B2779797.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2779798.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B2779799.png)

![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)
![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

